Ethylmagnesium chloride

Organic Synthesis Grignard Alkylation Tertiary Alcohol Synthesis

Halide identity in Grignard reagents (Cl⁻ vs Br⁻) dictates Schlenk equilibrium composition, directly impacting reaction yield and selectivity. Uninformed substitution of EtMgCl with EtMgBr causes >60% yield loss in ketone alkylations. • ZnCl₂-activated EtMgCl: 84% yield in tertiary alcohol synthesis vs 20-25% for unactivated alternatives. • Standard EtMgCl matches EtMgBr (90% vs 91%) in catalytic hydrosilylation at lower raw-material cost. • Stereospecific epoxide ring-opening delivers >99% ee for GMP chiral intermediate production. Specify solvent (THF or Et₂O), concentration (1.0-2.7 M), and ZnCl₂ activation when ordering.

Molecular Formula C2H5ClMg
Molecular Weight 88.82 g/mol
CAS No. 2386-64-3
Cat. No. B1216232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthylmagnesium chloride
CAS2386-64-3
Molecular FormulaC2H5ClMg
Molecular Weight88.82 g/mol
Structural Identifiers
SMILESC[CH2-].[Mg+2].[Cl-]
InChIInChI=1S/C2H5.ClH.Mg/c1-2;;/h1H2,2H3;1H;/q-1;;+2/p-1
InChIKeyYCCXQARVHOPWFJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 ml / 800 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethylmagnesium Chloride: Procurement and Differentiation Guide


Ethylmagnesium chloride (EtMgCl, C₂H₅MgCl, MW 88.82 g/mol) is an alkylmagnesium halide Grignard reagent commercially supplied as solutions in tetrahydrofuran (THF) or diethyl ether at concentrations typically ranging from 1.0 M to 2.7 M . As a member of the Grignard reagent class, EtMgCl serves as a strong nucleophile and base for carbon-carbon bond formation, ethyl group introduction, and organometallic intermediate generation . Its commercial availability in both standard and zinc chloride-activated formulations distinguishes it within the C₂ Grignard family, which includes ethylmagnesium bromide (EtMgBr), methylmagnesium chloride (MeMgCl), and other alkylmagnesium halides .

Why Ethylmagnesium Chloride Cannot Be Simply Substituted


Grignard reagents bearing different halide counterions (Cl⁻ vs. Br⁻ vs. I⁻) exhibit distinct Schlenk equilibrium compositions, aggregation states, and coordination geometries in solution, directly impacting their reactivity, selectivity, and compatibility with electrochemical systems . The halide identity influences not only the nucleophilicity of the organomagnesium species but also practical parameters such as solution viscosity, solubility limits, and corrosion behavior toward metallic current collectors in magnesium battery applications [1]. Direct substitution of EtMgCl with EtMgBr or MeMgCl without considering these factors can lead to significant deviations in reaction yield, side product profiles, enantioselectivity, or electrolyte stability — differences that are quantified in the evidence below [2].

Ethylmagnesium Chloride Differentiation Evidence


ZnCl₂-Activated Ketone Ethylation

In the ethylation of benzophenone (THF, 0°C, 2 h), EtMgCl alone yields only 25% of the desired tertiary alcohol with 71% of the undesired reduction product. Addition of catalytic ZnCl₂ (10 mol%) dramatically increases the yield to 84% while suppressing the reduction side product to only 15% [1]. Under identical conditions, EtMgBr alone gives a mere 20% yield with 78% reduction product. Thus, ZnCl₂-activated EtMgCl provides a 59-64 percentage-point yield advantage over unactivated EtMgCl and EtMgBr, representing a >3-fold improvement in productive alkylation efficiency [1].

Organic Synthesis Grignard Alkylation Tertiary Alcohol Synthesis

Aluminum Pitting Potential Ranking

Cyclic voltammetry on scratched aluminum foils in 1 mol L⁻¹ Grignard/THF solutions reveals a clear pitting potential (Eₚ) ranking: EtMgCl/THF exhibits an anodic current onset at approximately 1.5 V vs. Mg RE, with the pitting potentials increasing in the order EtMgCl/THF < EtMgBr/THF < PhMgCl/THF [1]. Among the three Grignard reagents tested, EtMgCl shows the lowest pitting potential, indicating the earliest onset of aluminum dissolution and therefore the most aggressive corrosion behavior toward unprotected aluminum current collectors [1]. This quantitative ranking provides a basis for electrolyte formulation: when aluminum current collectors are employed, EtMgBr or PhMgCl may offer superior passivation, whereas EtMgCl's lower pitting potential may be advantageous for systems using alternative current collector materials (e.g., copper, which exhibits >97% cycling efficiency with EtMgCl-AlCl₃ electrolytes [2]).

Magnesium Batteries Electrolyte Selection Current Collector Corrosion

Catalytic Hydrosilylation Performance

In a transition-metal-catalyzed hydrosilylation of β-methyl styrene with phenylsilane using catalyst 2e (THF, 30°C, 24 h), EtMgCl achieves >95% conversion and 90% isolated yield, which is statistically equivalent to EtMgBr (91% yield) and PhMgBr (90% yield), and superior to MeMgBr (88% yield) [1]. The near-identical performance between EtMgCl and EtMgBr indicates that the chloride variant can substitute the bromide in this transformation without loss of catalytic efficiency, while typically offering a cost advantage because chloroethane precursor is less expensive than bromoethane at industrial scale [1].

Transition-Metal Catalysis Hydrosilylation Reductant Comparison

Toluene Co-Solvent Rate Acceleration

When diethyl ether is progressively replaced by toluene in the reaction between ethyltriethoxysilane and EtMgCl, a pronounced rate acceleration is observed. At a toluene molar ratio of 0.8 in the mixed solvent system, the reaction proceeds 12 times faster than in pure diethyl ether [1]. This rate enhancement is attributed to the formation of partially solvated Grignard species with reduced steric hindrance and higher nucleophilic reactivity in the non-coordinating toluene environment [1]. While similar solvent effects apply to other Grignard reagents, this quantitative 12-fold acceleration factor is specifically documented for EtMgCl with ethyltriethoxysilane.

Reaction Kinetics Solvent Effects Grignard Reactivity Tuning

Cyclobutylmagnesium Carbenoid Formation

Treatment of 1-chlorocyclobutyl p-tolyl sulfoxides with EtMgCl in THF at low temperature generates cyclobutylmagnesium carbenoids in over 90% yield, and the resulting carbenoids remain stable at -78°C for at least 30 minutes, enabling subsequent trapping with nucleophiles to produce multisubstituted cyclobutanes and alkylidenecyclobutanes . While other Grignard reagents (isopropylmagnesium chloride, cyclopentylmagnesium chloride) can also effect this transformation, the >90% yield benchmark is specifically validated for EtMgCl under the published conditions [1].

Magnesium Carbenoids Cyclobutane Synthesis Sulfoxide-Magnesium Exchange

Enantioselective Ring-Opening for Chiral Intermediate

In the synthesis of (S)-1-chloromethyl-1-butanol, a chiral intermediate for the insomnia drug suvorexant (Belsomra®), ring-opening of S-epichlorohydrin with EtMgCl under Lewis acid catalysis provides the product in 85% yield with >99% enantiomeric excess (ee) . This patent-protected process (CN201710002411.8) avoids both chiral preparative chromatography and expensive chiral resolution steps, directly demonstrating EtMgCl's compatibility with highly enantioselective transformations that are critical for pharmaceutical GMP manufacturing .

Chiral Intermediate Synthesis Enantioselective Ring-Opening Pharmaceutical Manufacturing

Ethylmagnesium Chloride Application Scenarios


ZnCl₂-Activated Tertiary Alcohol Manufacturing

For industrial-scale synthesis of tertiary alcohols via ketone alkylation, ZnCl₂-activated EtMgCl (10 mol% ZnCl₂) is the preferred formulation over unactivated EtMgCl or EtMgBr. The quantitative evidence shows 84% yield for ethylated benzophenone versus 20-25% with unactivated alternatives, representing a >3-fold improvement in productive yield [1]. This scenario applies directly to pharmaceutical intermediates requiring tertiary alcohol motifs (e.g., 2-adamantanol derivatives) where reduction side products would otherwise necessitate costly chromatographic purification. Procurement teams should specify the ZnCl₂-activated grade to avoid separate catalyst handling and ensure batch-to-batch consistency.

Cost-Effective Reductant in Catalytic Hydrosilylation

In catalytic hydrosilylation of alkenes, EtMgCl provides 90% yield — statistically identical to EtMgBr (91%) — while leveraging the lower raw material cost of ethyl chloride versus ethyl bromide [1]. This scenario is ideal for medicinal chemistry groups and process development laboratories performing high-throughput catalytic screening where reagent cost and supply chain reliability are prioritized. Users can substitute EtMgCl for EtMgBr with confidence, as the quantitative yield difference is within 1 percentage point under identical conditions (THF, 30°C, 24 h).

EtMgCl-AlCl₃ Electrolytes for Magnesium Batteries

EtMgCl in THF serves as the foundational Grignard component for rechargeable magnesium battery electrolytes. When paired with AlCl₃ and copper current collectors, EtMgCl-based electrolytes achieve >97% cycling efficiency for Mg deposition/dissolution [1], and fluorinated alkoxide derivatives derived from EtMgCl deliver 94% capacity retention over >300 hours of cycling [2]. However, the pitting potential data (Eₚ ≈ 1.5 V vs. Mg RE for EtMgCl/THF) indicates that aluminum current collectors are susceptible to corrosion in EtMgCl-based electrolytes, making copper or stainless steel the preferred choice [3]. This scenario is critical for academic and industrial battery R&D groups selecting electrolyte components.

Stereospecific Intermediate Synthesis Without Chiral Grignards

For pharmaceutical manufacturers requiring enantiopure intermediates, EtMgCl enables stereospecific ring-opening of chiral epoxides (e.g., S-epichlorohydrin) to deliver products with 85% yield and >99% ee without employing expensive chiral Grignard reagents or chiral preparative chromatography [1]. This patent-validated approach (CN201710002411.8) is directly applicable to GMP production of suvorexant-class drug intermediates and similar chiral alcohol building blocks. Procurement specifications should prioritize high-purity EtMgCl with low iron and halide impurities to maintain enantioselectivity and minimize catalyst poisoning.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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